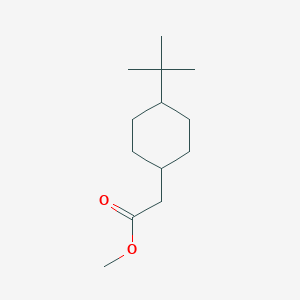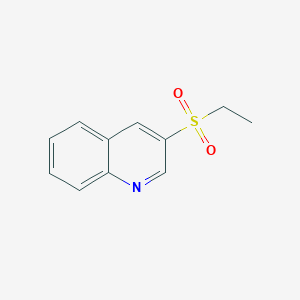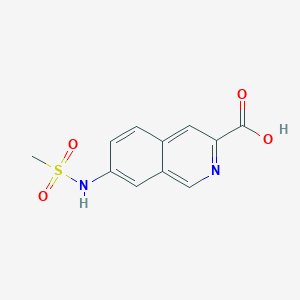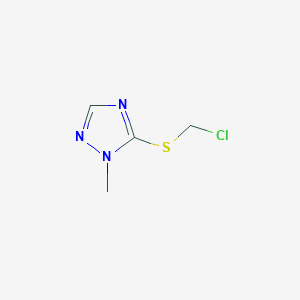
methyl 2-(4-tert-butylcyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-(4-tert-butylcyclohexyl)acetate is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, featuring a tert-butyl group and an acetic acid methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-tert-butylcyclohexyl)acetate typically involves the catalytic hydrogenation of 4-tert-butylphenol, followed by acetylation of the resulting 4-tert-butylcyclohexanol . The choice of catalyst can influence the isomeric composition of the product:
Raney Nickel Catalyst: Yields a high percentage of the trans-isomer.
Rhodium-Carbon Catalyst: Yields a high percentage of the cis-isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the desired isomer.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(4-tert-butylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted esters or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 2-(4-tert-butylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(4-tert-butylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexanol: A precursor in the synthesis of methyl 2-(4-tert-butylcyclohexyl)acetate.
4-tert-Butylcyclohexyl acetate: Another ester derivative with similar structural features.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and influences its reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C13H24O2 |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
methyl 2-(4-tert-butylcyclohexyl)acetate |
InChI |
InChI=1S/C13H24O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
QWPPRHRNHXITPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)CC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[trans-4-(4-Aminomethyl-cyclohexanecarbonyl)-piperazin-1-yl]-2-methyl-propan-1-one](/img/structure/B8315578.png)
![1-[3-(2-Furyl)propyl]piperazine](/img/structure/B8315579.png)

![Furo[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B8315587.png)






